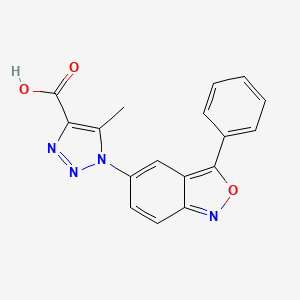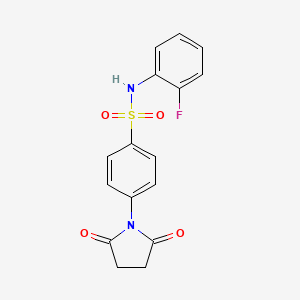
4-(2,5-dioxopyrrolidin-1-yl)-N-(4-fluorophenyl)benzene-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2,5-dioxopyrrolidin-1-yl)-N-(4-fluorophenyl)benzene-1-sulfonamide (4-DPFBS) is a synthetic analog of the naturally occurring compound 4-hydroxybenzene-1-sulfonamide (4-HBS). It is a small molecule which has been found to have a variety of biological activities, including anti-inflammatory and anti-cancer properties. 4-DPFBS has been studied extensively in laboratory experiments and has been found to have a variety of potential applications in the medical field.
Scientific Research Applications
4-(2,5-dioxopyrrolidin-1-yl)-N-(4-fluorophenyl)benzene-1-sulfonamide has been studied extensively in laboratory experiments and has been found to have a variety of potential applications in the medical field. It has been studied as a potential anti-cancer agent, as it has been shown to inhibit the growth of several types of cancer cell lines. It has also been studied as an anti-inflammatory agent, as it has been shown to reduce inflammation and pain in animal models. In addition, 4-(2,5-dioxopyrrolidin-1-yl)-N-(4-fluorophenyl)benzene-1-sulfonamide has been studied as an inhibitor of the enzyme dihydrofolate reductase, which is involved in the synthesis of DNA and RNA.
Mechanism of Action
The exact mechanism of action of 4-(2,5-dioxopyrrolidin-1-yl)-N-(4-fluorophenyl)benzene-1-sulfonamide is not yet fully understood. However, it is believed that the compound works by inhibiting the enzyme dihydrofolate reductase, which is involved in the synthesis of DNA and RNA. In addition, 4-(2,5-dioxopyrrolidin-1-yl)-N-(4-fluorophenyl)benzene-1-sulfonamide has been shown to bind to the cell membrane and inhibit the activity of certain proteins involved in the growth and proliferation of cancer cells.
Biochemical and Physiological Effects
4-(2,5-dioxopyrrolidin-1-yl)-N-(4-fluorophenyl)benzene-1-sulfonamide has been found to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of several types of cancer cell lines, reduce inflammation and pain in animal models, and inhibit the activity of certain proteins involved in the growth and proliferation of cancer cells. In addition, 4-(2,5-dioxopyrrolidin-1-yl)-N-(4-fluorophenyl)benzene-1-sulfonamide has been found to have antioxidant and anti-apoptotic properties, as well as to have an anti-aging effect on skin cells.
Advantages and Limitations for Lab Experiments
The main advantage of using 4-(2,5-dioxopyrrolidin-1-yl)-N-(4-fluorophenyl)benzene-1-sulfonamide in laboratory experiments is its relatively low cost and easy availability. In addition, 4-(2,5-dioxopyrrolidin-1-yl)-N-(4-fluorophenyl)benzene-1-sulfonamide is a small molecule, which makes it easier to study in laboratory experiments. However, 4-(2,5-dioxopyrrolidin-1-yl)-N-(4-fluorophenyl)benzene-1-sulfonamide is a synthetic analog of the naturally occurring compound 4-hydroxybenzene-1-sulfonamide (4-HBS), which can lead to a lack of specificity in some experiments.
Future Directions
The potential applications of 4-(2,5-dioxopyrrolidin-1-yl)-N-(4-fluorophenyl)benzene-1-sulfonamide are still being explored, and there are many potential future directions for research. For example, further research is needed to better understand the exact mechanism of action of 4-(2,5-dioxopyrrolidin-1-yl)-N-(4-fluorophenyl)benzene-1-sulfonamide and its effects on different types of cancer cells. In addition, 4-(2,5-dioxopyrrolidin-1-yl)-N-(4-fluorophenyl)benzene-1-sulfonamide could be studied as a potential treatment for other diseases, such as Alzheimer’s disease, Parkinson’s disease, and diabetes. Finally, 4-(2,5-dioxopyrrolidin-1-yl)-N-(4-fluorophenyl)benzene-1-sulfonamide could be studied as a potential anti-aging agent, as it has been shown to have an anti-aging effect on skin cells.
Synthesis Methods
4-(2,5-dioxopyrrolidin-1-yl)-N-(4-fluorophenyl)benzene-1-sulfonamide is synthesized from 4-hydroxybenzene-1-sulfonamide (4-HBS) using a two-step process. The first step involves the reaction of 4-HBS with 2,5-dioxopyrrolidine in the presence of a base catalyst, such as sodium hydroxide. This reaction produces the intermediate 4-(2,5-dioxopyrrolidin-1-yl)-benzene-1-sulfonamide. The second step involves the reaction of the intermediate with 4-fluorophenyl bromide in the presence of a base catalyst, such as potassium carbonate. This reaction produces the desired product, 4-(2,5-dioxopyrrolidin-1-yl)-N-(4-fluorophenyl)benzene-1-sulfonamide.
properties
IUPAC Name |
4-(2,5-dioxopyrrolidin-1-yl)-N-(4-fluorophenyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13FN2O4S/c17-11-1-3-12(4-2-11)18-24(22,23)14-7-5-13(6-8-14)19-15(20)9-10-16(19)21/h1-8,18H,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLHFGDSHUQDMHB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)C2=CC=C(C=C2)S(=O)(=O)NC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13FN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2,5-dioxopyrrolidin-1-yl)-N-(4-fluorophenyl)benzenesulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-{[3-(2-methoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}acetic acid](/img/structure/B6422849.png)
![1-[(4-methylpiperazin-1-yl)methyl]-3H-benzo[f]chromen-3-one dihydrochloride](/img/structure/B6422859.png)

![2-{[2-(2,4-dihydroxyphenyl)-2-oxoethyl]sulfanyl}-4,6-dimethylpyridine-3-carbonitrile](/img/structure/B6422875.png)
![8-(chloromethyl)-2H,6H-[1,3]oxathiolo[5,4-g]chromene-2,6-dione](/img/structure/B6422885.png)

![methyl 4-({[4-methyl-6-(morpholin-4-yl)pyrimidin-2-yl]sulfanyl}methyl)benzoate](/img/structure/B6422920.png)
![2-[(4,6-diphenylpyrimidin-2-yl)sulfanyl]-1-(morpholin-4-yl)ethan-1-one](/img/structure/B6422927.png)
![ethyl 4-[4-(2,5-dioxopyrrolidin-1-yl)benzenesulfonamido]benzoate](/img/structure/B6422934.png)
![methyl 2-[4-(2,5-dioxopyrrolidin-1-yl)benzenesulfonamido]benzoate](/img/structure/B6422938.png)